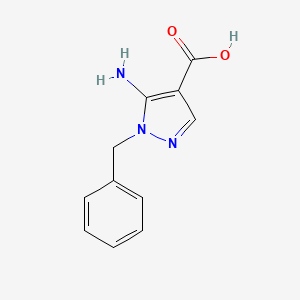

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C11H11N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Halogenated, alkylated, and acylated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have highlighted the role of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of FGFRs, which are implicated in various cancers. A notable compound from this series demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, showing promise as a pan-FGFR covalent inhibitor. This compound effectively suppressed the proliferation of several cancer cell lines, including lung and gastric cancers, with IC50 values ranging from 19 to 73 nM .

Synergistic Effects with Other Anticancer Agents

The compound has been evaluated for its synergistic effects when combined with established chemotherapeutic agents. Studies indicate that it enhances the efficacy of other drugs by targeting multiple pathways involved in tumor growth and resistance mechanisms .

Antimicrobial Properties

Activity Against Trypanosoma cruzi

this compound has been explored for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of this compound can improve potency and solubility, making them suitable candidates for developing new treatments for this neglected tropical disease .

Broad-Spectrum Antibacterial Activity

The compound has also shown promising antibacterial properties against various pathogenic bacteria. Experimental results suggest that its derivatives can inhibit bacterial growth effectively, potentially leading to new antibiotic therapies .

Neurological Applications

Potential in Treating Neurodegenerative Disorders

The pyrazole scaffold is recognized for its ability to modulate neurotransmitter systems. Compounds derived from this compound have been investigated for their effects on adenosine receptors, which play a critical role in neurodegenerative diseases such as Parkinson's disease. These compounds may offer new avenues for treatment by enhancing neuroprotective pathways .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that yield high purity products suitable for pharmaceutical applications. The molecular formula is , with a molecular weight of approximately 217.23 g/mol. Its structure allows for various modifications that can enhance biological activity or alter pharmacokinetic properties .

Wirkmechanismus

The mechanism of action of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-amino-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.

3-amino-4-pyrazolecarboxylic acid: Similar structure but with an amino group at the 3-position.

Uniqueness

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biologische Aktivität

5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid (ABPCA) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of ABPCA, including its mechanisms of action, biochemical properties, and comparative studies with related compounds.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₁N₃O₂

SMILES Notation: C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N

InChI: InChI=1S/C11H11N3O2/c12-10(11(15)16)8-6-14(13)9(10)7-4-2-1-3-5-7/h1-6,12H,7-8H2,(H,15,16)

ABPCA belongs to the class of 5-amino-pyrazoles, known for their ability to form various heterocyclic compounds. The compound's mechanism involves:

- Enzyme Interaction: ABPCA interacts with enzymes and proteins, facilitating biochemical reactions such as nucleophilic substitutions and oxidation processes.

- Cell Signaling Modulation: The compound influences cellular functions by modulating cell signaling pathways and gene expression, impacting cellular metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ABPCA. For instance:

- Cell Proliferation Inhibition: In vitro assays demonstrated that ABPCA significantly inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), showing growth inhibition percentages of 54.25% and 38.44%, respectively .

- Mechanistic Insights: The compound has been shown to target fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. It exhibited nanomolar activity against FGFRs in biochemical assays, indicating its potential as a therapeutic agent against tumors driven by FGFR activation .

Anti-inflammatory Properties

ABPCA has also been investigated for its anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines: Studies reported that ABPCA effectively reduced the release of pro-inflammatory cytokines in stimulated models, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals the unique properties of ABPCA:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole | Phenyl group instead of benzyl | Moderate anticancer activity |

| 3-amino-4-pyrazolecarboxylic acid | Amino group at the 3-position | Limited anticancer activity |

| ABPCA | Benzyl group enhances lipophilicity | Significant anticancer and anti-inflammatory activity |

The benzyl substitution in ABPCA enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets more effectively than its analogs .

Study on Anticancer Efficacy

In a recent study focusing on FGFR inhibitors, ABPCA derivatives were synthesized and evaluated for their anticancer properties. The lead compound demonstrated strong inhibition against various cancer cell lines with IC50 values ranging from 19 to 73 nM. This highlights the compound's potential as a candidate for further development in cancer therapeutics .

Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects of ABPCA using a carrageenan-induced rat paw edema model. The results indicated significant reductions in edema compared to control groups, suggesting that ABPCA could be a promising lead for developing new anti-inflammatory drugs .

Eigenschaften

IUPAC Name |

5-amino-1-benzylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYNEZNBGKLOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406262 | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19867-63-1 | |

| Record name | 5-Amino-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19867-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.